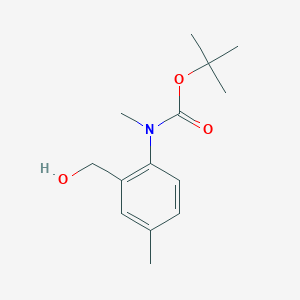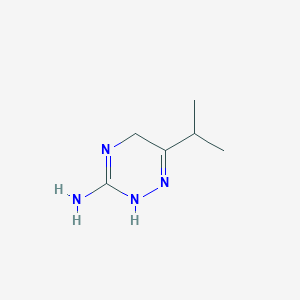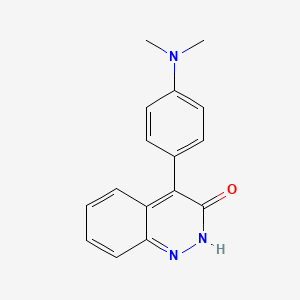
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of a cinnoline core structure with a dimethylamino group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one typically involves the cyclization of arylhydrazonomalononitrile derivatives. One common method includes the reaction of 4-amino-3-cyano-5,7-dimethylcinnoline with various amines such as n-hexylamine, cyclohexylamine, and isopropylamine . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted cinnoline compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Mécanisme D'action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-cyano-5,7-dimethylcinnoline
- 4-(Dimethylamino)phenylhydrazine
- 2,5-Disubstituted pyrazolo[4,3-c]cinnolin-3-ones
Uniqueness
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Propriétés
Numéro CAS |
62529-16-2 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)phenyl]-2H-cinnolin-3-one |
InChI |
InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-18-16(15)20/h3-10H,1-2H3,(H,18,20) |
Clé InChI |
KYJNWUZCQDOWLO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


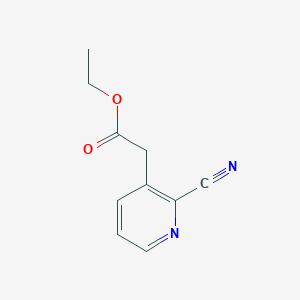
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

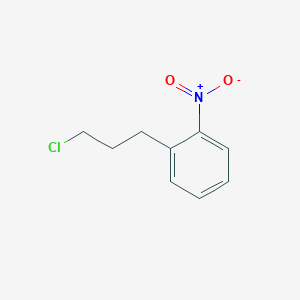
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
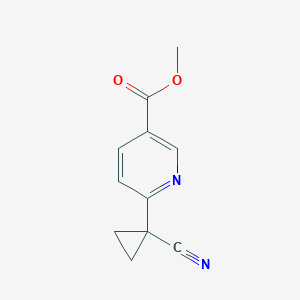

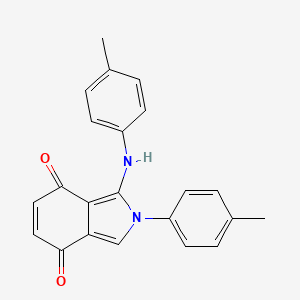
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
